molecular formula C27H22ClFN2O4 B2995006 N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 895653-75-5

N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No.: B2995006
CAS No.: 895653-75-5
M. Wt: 492.93
InChI Key: OIPXXOIPLGWQMR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a fluorobenzoyl group, and a chloro-methylphenyl moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with an isatin in the presence of a base.

    Introduction of the Fluorobenzoyl Group: This step may involve Friedel-Crafts acylation, where the quinoline core reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Chloro-Methylphenyl Moiety: This can be done through a nucleophilic substitution reaction, where the quinoline derivative reacts with 3-chloro-4-methylphenylamine.

    Final Acetylation: The compound is then acetylated using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: May include enzymes, receptors, or DNA.

    Pathways Involved: Could involve inhibition of specific enzymes, modulation of receptor activity, or interaction with DNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-(4-oxoquinolin-1(4H)-yl)acetamide: Lacks the ethoxy and fluorobenzoyl groups.

    N-(3-chloro-4-methylphenyl)-2-(6-methoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide: Contains a methoxy group instead of an ethoxy group.

Uniqueness

N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the ethoxy and fluorobenzoyl groups may enhance its reactivity and potential pharmacological activities.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClFN2O4/c1-3-35-20-10-11-24-21(13-20)27(34)22(26(33)17-5-7-18(29)8-6-17)14-31(24)15-25(32)30-19-9-4-16(2)23(28)12-19/h4-14H,3,15H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPXXOIPLGWQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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